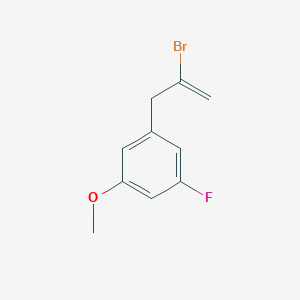

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoprop-2-enyl)-3-fluoro-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c1-7(11)3-8-4-9(12)6-10(5-8)13-2/h4-6H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDSDJLXHJSHQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CC(=C)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501222541 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951889-05-7 | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951889-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-2-propen-1-yl)-3-fluoro-5-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501222541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene typically involves the bromination of a precursor compound, followed by the introduction of the fluoro and methoxy groups. One common method involves the use of bromine and a suitable catalyst to achieve selective bromination. The subsequent steps include fluorination and methoxylation under controlled conditions to ensure the desired substitution pattern on the phenyl ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes, depending on the reducing agent used.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Formation of substituted phenyl derivatives.

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene finds applications in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological profiles.

Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The propene chain may also play a role in the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include:

- 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene (CAS 951891-17-1): Features two methoxy groups at positions 2 and 5 on the phenyl ring instead of a fluoro and methoxy group .

- 1-(3-Bromo-5-fluorophenyl)-2-methylpropan-2-amine (CAS 1539067-46-3): A bromo-fluorophenyl-substituted amine, differing in functional groups (amine vs. propene) .

Table 1: Substituent and Molecular Comparison

| Compound | Substituents on Phenyl Ring | Molecular Weight (g/mol) | Functional Group |

|---|---|---|---|

| 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene | 3-F, 5-OCH₃ | ~261.07 (estimated) | Propene, Br |

| 2-Bromo-3-(2,5-dimethoxyphenyl)-1-propene | 2-OCH₃, 5-OCH₃ | ~273.12 (calculated) | Propene, Br |

| 1-Propanethiol | -SH | 76.16 | Thiol |

Physicochemical Properties

- Volatility and Boiling Points : The bromine atom and aryl substituents in this compound increase molecular weight and likely reduce volatility compared to simpler alkenes (e.g., 1-propene) or thiols (e.g., 1-propanethiol, boiling point ~67–78°C) .

- Solubility : The compound is expected to exhibit low water solubility due to its hydrophobic aryl and bromine groups, similar to other brominated aromatics.

Reactivity and Stability

- Electronic Effects : The 3-fluoro group (electron-withdrawing) and 5-methoxy group (electron-donating) create a polarized aryl ring, influencing electrophilic substitution reactivity. This contrasts with the purely electron-donating dimethoxy analog .

- Synthetic Utility : The bromine atom at position 2 makes the compound a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), though its discontinued status suggests synthetic or stability challenges .

Phase Behavior and Thermodynamic Modeling

While direct phase equilibrium data for this compound is unavailable, studies on thiols (e.g., 1-propanethiol + methane systems) provide insights into substituent impacts :

- Bulky aryl groups reduce methane solubility in the liquid phase compared to linear thiols.

- The Cubic-Plus-Association (CPA) equation of state successfully models phase equilibria in sulfur-containing systems . However, deviations >20% occur in ternary systems, suggesting limitations for complex bromo-aryl propenes .

Table 2: Key Phase Behavior Trends (Generalized)

Biological Activity

2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene is a compound of interest due to its potential biological activities, particularly in the realms of anticancer, antibacterial, and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromo substituent, a fluoro group, and a methoxyphenyl moiety, which contribute to its reactivity and biological properties. The molecular formula is .

Anticancer Activity

Recent studies have highlighted the potential of chalcone derivatives, including this compound, in inhibiting cancer cell proliferation. The mechanism often involves the modulation of cell cycle progression and apoptosis induction.

Cell Cycle Arrest :

- G1 Phase : Some chalcones have been shown to decrease cyclin D1 and CDK4 levels, leading to G1 phase arrest in cancer cells .

- G2/M Phase : Other studies indicate that certain derivatives can induce arrest in the G2/M phase by upregulating pro-apoptotic factors like Bax and downregulating anti-apoptotic proteins .

Apoptosis Induction :

The compound may enhance the expression of pro-apoptotic molecules while inhibiting anti-apoptotic pathways, leading to increased apoptosis in cancer cells. For instance, activation of caspases (caspase-3 and caspase-9) has been noted as a critical pathway through which these effects are mediated .

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against various strains.

Minimum Inhibitory Concentration (MIC) values indicate its potency:

- Active against Staphylococcus aureus and Escherichia coli , with MIC values ranging from 0.0039 to 0.025 mg/mL .

Table 1 below summarizes the antibacterial efficacy against selected bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0048 |

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting key signaling pathways associated with inflammation, such as NF-κB signaling. Research indicates that it can reduce nitric oxide production and suppress the expression of inflammatory markers like iNOS and COX-2 in cellular models .

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Chalcone Derivatives : A study on synthetic chalcones revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Pyrrolidine Alkaloids : Research on related compounds showed promising antibacterial activities, emphasizing the importance of structural modifications in enhancing bioactivity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Bromo-3-(3-fluoro-5-methoxyphenyl)-1-propene, and how do reaction conditions influence yield?

- Methodology : Bromination of the parent alkene (e.g., 3-(3-fluoro-5-methoxyphenyl)-1-propene) using bromine (Br₂) in inert solvents like dichloromethane at low temperatures (-10°C to 0°C) to minimize side reactions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification involves column chromatography .

- Key Variables : Temperature control prevents polymerization of the propene moiety. Solvent polarity affects bromine solubility and reaction kinetics.

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine and methoxy groups on the phenyl ring).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .

- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., E/Z isomerism in propene) .

Q. What are the primary chemical reactions this compound undergoes?

- Reaction Types :

- Nucleophilic Substitution : Bromine at C2 is replaceable by amines or alkoxides.

- Electrophilic Addition : The propene double bond reacts with halogens (e.g., Cl₂) to form dihalides.

- Oxidation : m-CPBA converts the double bond to an epoxide .

Advanced Research Questions

Q. How do electronic effects of the 3-fluoro-5-methoxyphenyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine and electron-donating methoxy group create a polarized aryl ring, altering nucleophilic/electrophilic sites. DFT calculations predict regioselectivity in Suzuki-Miyaura couplings, with the para position to fluorine being more reactive .

- Experimental Design : Compare coupling efficiency with phenylboronic acids bearing different substituents using Pd catalysts. Monitor via LC-MS .

Q. What strategies resolve contradictions in reported biological activity data for halogenated propenes?

- Case Study : Discrepancies in enzyme inhibition assays may arise from assay conditions (e.g., pH, co-solvents). Reproduce studies using standardized protocols (e.g., fixed DMSO concentration ≤1%) and validate with orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays) .

- Data Analysis : Meta-analysis of IC₅₀ values across studies to identify outliers and correlate with structural analogs.

Q. How can computational modeling predict this compound’s interaction with biological targets?

- Approach : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to proteins (e.g., kinase enzymes). Focus on halogen-bonding interactions between bromine/fluorine and backbone carbonyls .

- Validation : Compare predicted binding poses with crystallographic data from homologous compounds .

Q. What are the optimal storage conditions to prevent degradation?

- Stability Studies : Store at -20°C under argon in amber vials. Accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring identify hydrolytic susceptibility at the propene double bond .

Comparative and Methodological Questions

Q. How does this compound compare to analogs like 2-Bromo-3-(3,5-dichlorophenyl)-1-propene in synthetic applications?

- Reactivity Differences : Chlorine’s stronger electron-withdrawing effect accelerates substitution but reduces electrophilic addition yields compared to fluorine/methoxy groups.

- Case Example : Suzuki coupling of the dichloro analog requires higher temperatures (80°C vs. 60°C) due to reduced aryl ring activation .

Q. What experimental controls are critical when studying its biological activity?

- Essential Controls :

- Solvent Controls : DMSO vehicle at matching concentrations.

- Positive/Negative Controls : Known enzyme inhibitors (e.g., staurosporine for kinases) and untreated cells.

- Cytotoxicity Assays : MTT/XTT tests to distinguish therapeutic effects from cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.